molecular formula C11H8N2O B1366813 Phenyl-pyridazin-3-yl-methanone CAS No. 60906-52-7

Phenyl-pyridazin-3-yl-methanone

Cat. No. B1366813
CAS RN: 60906-52-7
M. Wt: 184.19 g/mol
InChI Key: VDWSVBMVZLRATD-UHFFFAOYSA-N
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Description

Phenyl-pyridazin-3-yl-methanone is a chemical compound with the molecular formula C11H8N2O . It has a molecular weight of 184.2 . The compound appears as a light yellow solid .


Molecular Structure Analysis

The InChI code for Phenyl-pyridazin-3-yl-methanone is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Phenyl-pyridazin-3-yl-methanone is a light yellow solid . It has a molecular weight of 184.2 . The InChI code for this compound is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H .

Scientific Research Applications

Pharmacological Research

Phenyl-pyridazin-3-yl-methanone is a compound that has been studied for its potential pharmacological applications. It’s a part of the pyridazinone derivatives, which are known for a wide range of biological activities. This compound, in particular, has been associated with antimicrobial , antidepressant , and anti-hypertensive activities . Its structure allows for the creation of highly functionalized compounds that can be tailored for specific therapeutic uses.

Anticancer Activity

The pyridazinone scaffold, to which Phenyl-pyridazin-3-yl-methanone belongs, has been investigated for its anticancer properties. Research indicates that certain derivatives can be designed to target specific cancer cells, potentially leading to new treatments that are more effective and have fewer side effects .

Antiplatelet Agents

Compounds containing the pyridazinone ring, such as Phenyl-pyridazin-3-yl-methanone, have shown promise as antiplatelet agents. This is particularly important in the development of treatments for cardiovascular diseases, where the prevention of blood clots is crucial .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of Phenyl-pyridazin-3-yl-methanone derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from symptoms without the side effects associated with traditional drugs .

Agrochemical Research

Beyond medical applications, Phenyl-pyridazin-3-yl-methanone derivatives are also explored for their use in agriculture. They can serve as the basis for developing new herbicides and pesticides, offering potentially safer and more effective ways to protect crops from pests and diseases .

Material Science

In material science, the unique properties of Phenyl-pyridazin-3-yl-methanone can be utilized to create novel materials with specific characteristics. These materials might find applications in various industries, including electronics, coatings, and nanotechnology .

Future Directions

The future directions for research on Phenyl-pyridazin-3-yl-methanone could involve exploring its potential pharmacological activities, given that pyridazin-3-yl-methanone derivatives are known to exhibit diverse pharmacological activities . Further studies could also focus on developing more efficient synthesis methods for this compound .

properties

IUPAC Name

phenyl(pyridazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSVBMVZLRATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451669
Record name Phenyl-pyridazin-3-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-pyridazin-3-yl-methanone

CAS RN

60906-52-7
Record name Phenyl-pyridazin-3-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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